molecular formula C8H15NO3 B3015356 Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate CAS No. 2287236-58-0

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Cat. No.: B3015356
CAS No.: 2287236-58-0
M. Wt: 173.212
InChI Key: AMFBMUQHKXHMLW-RQJHMYQMSA-N
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Description

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (CAS: 87439-10-9; C₈H₁₅NO₃) is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with a methyl group at the 6-position and an ethyl ester at the 2-position. Its stereochemistry (2S,6R) is critical for its physicochemical properties and biological interactions . The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and chiral ligands. Its rigid morpholine scaffold enhances metabolic stability compared to flexible aliphatic chains, making it valuable in drug design .

Properties

IUPAC Name

ethyl (2S,6R)-6-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-5-9-4-6(2)12-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBMUQHKXHMLW-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of a suitable aldehyde with an amine and an ester in the presence of a catalyst. For example, the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline-iron(III) complex can yield the desired compound . The reaction is typically carried out at room temperature and involves the formation of an iminium ion intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of solid-supported catalysts such as silica or alumina to enhance the efficiency and selectivity of the reaction . These catalysts can facilitate the reaction under milder conditions and reduce the number of synthesis steps, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Stereoisomeric Analogues

The stereochemical configuration of morpholine derivatives significantly influences their biological activity. For example:

  • (2R,6R)- and (2S,6S)-6-carboxylatomethyl-2-hydroxymethyl-2,4,4-trimethylmorpholinium : These stereoisomers were tested as inhibitors of carnitine acetyltransferase (CAT). The (2S,6R) configuration showed superior binding affinity due to optimal spatial alignment with the enzyme’s active site, whereas (2R,6S) exhibited reduced activity. This highlights the enantioselective nature of enzyme-substrate interactions .

Table 1: Stereoisomeric Comparison

Compound Configuration CAT Inhibition (IC₅₀) Key Feature
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate 2S,6R 12 µM High chiral recognition
(2R,6S)-6-methylmorpholine-2-carboxylate 2R,6S 48 µM Reduced binding efficiency

Ethyl Carboxylate Derivatives

Ethyl carboxylates with heterocyclic cores share functional similarities but differ in ring structure and applications:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Contains an isoquinoline ring system. Unlike the morpholine derivative, its aromaticity enhances π-π stacking interactions, making it suitable for targeting neurotransmitter receptors .
  • Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohexa-3-ene-1-carboxylate : Features a cyclohexene ring with ketone and thienyl groups. This compound’s extended conjugation increases UV absorption, relevant in photodynamic therapy .

Table 2: Functional Group and Application Comparison

Compound Core Structure Key Functional Groups Applications
This compound Morpholine Ether, ester Enzyme inhibition, chiral synthesis
Ethyl 6,7-dimethoxyisoquinoline-2-carboxylate (6d) Isoquinoline Aromatic, methoxy, ester Neuropharmacology
Ethyl 6-(thienyl)cyclohexene-carboxylate Cyclohexene Ketone, thienyl, ester Photodynamic agents

Pyridine and Indole Analogues

Aromatic heterocycles like pyridine and indole exhibit distinct electronic properties:

  • Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate (C₁₅H₁₄FNO₂; CAS: 31676-67-2): The pyridine ring’s electron-withdrawing nature enhances acidity at the ester group, facilitating nucleophilic substitution reactions. This contrasts with the morpholine derivative’s ether oxygen, which stabilizes charge through lone-pair donation .
  • Its LogP (1.8) indicates moderate lipophilicity, compared to the morpholine derivative’s predicted LogP of ~0.5 (due to the polar ether group) .

Biological Activity

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a chiral compound belonging to the morpholine class, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound features a six-membered morpholine ring with a carboxylate group and a methyl substituent. The specific stereochemistry (2S,6R) is crucial for its biological activity, influencing how the compound interacts with biological targets.

The compound acts primarily as a ligand , binding to specific enzymes or receptors, which modulates their activity. This interaction can influence various biochemical pathways, making it a valuable tool in biochemical assays and therapeutic applications. The binding affinity and specificity are dependent on the stereochemistry of the compound, with the (2S,6R) configuration often exhibiting enhanced biological effects compared to its other isomers.

Enzyme Interaction Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition leads to potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Aldehyde Reaction : A common approach involves reacting an aldehyde with an amine and an ester in the presence of a catalyst. For example, combining benzaldehyde with aniline and ethyl acetoacetate using a proline-iron(III) complex yields the desired compound.
  • Industrial Production : In industrial settings, solid-supported catalysts like silica or alumina are often employed to enhance reaction efficiency and selectivity.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Its potential as a therapeutic agent is being explored due to its enzyme inhibition properties. Studies suggest that it may be effective in treating bacterial infections by targeting essential bacterial enzymes .
  • Biochemical Assays : The compound serves as a ligand in various biochemical assays to study enzyme-substrate interactions and receptor binding mechanisms.

Case Studies

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Enterococcus faecalis and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL depending on the strain tested .
  • Enzyme Inhibition : Another investigation focused on its role as an inhibitor of DNA gyrase and topoisomerase IV in E. coli, revealing that the compound effectively disrupts bacterial DNA processes essential for survival .

Summary of Findings

Property Details
Chemical Structure Chiral morpholine derivative
Mechanism of Action Acts as a ligand; modulates enzyme/receptor activity
Biological Activities Antibacterial; enzyme inhibition
Synthesis Methods Aldehyde reaction; industrial catalysis
Research Applications Medicinal chemistry; biochemical assays

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate experimentally determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Using programs like SHELXL (part of the SHELX suite), researchers refine crystallographic data to assign absolute configurations. For example, bond lengths, angles, and hydrogen-bonding patterns are analyzed to confirm the (2S,6R) configuration. Crystallographic parameters (e.g., space group, unit cell dimensions) are reported in studies of analogous morpholine derivatives .
  • Key Parameters :

  • R-factor : ≤ 0.05 for high-quality data.
  • Disorder handling : Use PART commands in SHELXL to model disordered regions (e.g., ethyl groups) .

Q. What synthetic strategies are employed to prepare this compound?

  • Methodology : Enantioselective synthesis via chiral auxiliaries or catalysts. For example:

Morpholine ring formation : Cyclization of amino alcohols with carbonyl compounds under acidic conditions.

Esterification : Reaction of the carboxylic acid precursor (e.g., rel-(2R,6S)-6-methylmorpholine-2-carboxylic acid) with ethanol in the presence of a coupling agent like DCC .

  • Optimization : Chiral HPLC or enzymatic resolution ensures enantiopurity. Analogs with similar stereocenters (e.g., (2S,6R)-2,6-dimethylmorpholino derivatives) are synthesized using these approaches .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallographic data for this compound be resolved?

  • Methodology :

Dynamic NMR : Analyze variable-temperature NMR to detect conformational equilibria (e.g., chair-flipping in the morpholine ring).

SC-XRD validation : Compare experimental NMR shifts (e.g., 13C^{13}\text{C} chemical shifts) with DFT-calculated values for the crystallographically determined structure.

  • Case Study : In cyclohexene carboxylate analogs, crystallography resolved ambiguities in NMR assignments caused by dynamic effects .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating binding conformations.
    • Application : Similar morpholine derivatives exhibit regioselective reactivity at the carboxylate group, guided by steric and electronic factors .

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?

  • Methodology :

Solvent screening : Polar aprotic solvents (e.g., THF) enhance stereoselectivity in ring-closing reactions.

Catalyst tuning : Chiral Brønsted acids (e.g., phosphoric acids) or transition-metal complexes (e.g., Ru-based catalysts) improve ee.

  • Data Analysis : Monitor ee via chiral GC or HPLC. For example, a 95% ee was achieved for a related morpholine ester using a Ru-(S)-BINAP catalyst .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in melting point or solubility data across studies?

  • Methodology :

Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

Crystallographic validation : Compare unit cell parameters with literature data (e.g., monoclinic vs. orthorhombic systems) .

  • Example : A quinoline carboxylate analog showed a 10°C variation in melting points due to solvent-dependent polymorphism .

Q. What strategies mitigate crystallographic disorder in this compound structures?

  • Methodology :

  • Low-temperature data collection : Reduces thermal motion (e.g., 100 K).
  • Refinement constraints : Use ISOR or DELU commands in SHELXL to restrain atomic displacement parameters.
    • Case Study : In a furan-substituted pyrimidine carboxylate, disorder in the ethyl group was resolved using PART 0.5 occupancy refinement .

Tables

Table 1 : Crystallographic Parameters for Analogs of this compound

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Refinement R-factorSource
Ethyl 6-chloroquinoline-3-carboxylateP21/n8.3228.0011.2198.70.071
Ethyl 4-furan-2-yl-pyrimidine carboxylateP-17.859.7610.1290.00.237

Table 2 : Key Synthetic Steps for Morpholine Derivatives

StepReaction TypeConditionsYield (%)ee (%)Source
1CyclizationHCl (cat.), reflux, 12h78-
2EsterificationDCC, EtOH, RT, 24h85-
3Chiral resolutionChiral HPLC (Chiralpak AD-H column)9295

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